L-826,141

Pharmacokinetics Half-life optimization PDE4 inhibitor

L-826,141 (CAS 491869-01-3) is a synthetic small-molecule inhibitor of phosphodiesterase 4 (PDE4) with the molecular formula C25H19F10NO4 and a molecular weight of 587.41 g/mol. The compound belongs to the 4-(2,2-diphenylethyl)pyridine-N-oxide structural class and is characterized as a racemic mixture.

Molecular Formula C25H19F10NO4
Molecular Weight 587.4 g/mol
CAS No. 491869-01-3
Cat. No. B1674113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-826,141
CAS491869-01-3
Synonyms4-(2-(3,4-bis-difluoromethoxyphenyl)-2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-ethyl)-3-methylpyridine-1-oxide
L-826,141
Molecular FormulaC25H19F10NO4
Molecular Weight587.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C[N+](=C1)[O-])CC(C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C3=CC(=C(C=C3)OC(F)F)OC(F)F
InChIInChI=1S/C25H19F10NO4/c1-13-12-36(38)9-8-15(13)10-18(16-4-7-19(39-21(26)27)20(11-16)40-22(28)29)14-2-5-17(6-3-14)23(37,24(30,31)32)25(33,34)35/h2-9,11-12,18,21-22,37H,10H2,1H3
InChIKeyQJLFNDIEDQOREP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-826,141 (CAS 491869-01-3): Technical Specification and PDE4 Inhibitor Procurement Guide


L-826,141 (CAS 491869-01-3) is a synthetic small-molecule inhibitor of phosphodiesterase 4 (PDE4) with the molecular formula C25H19F10NO4 and a molecular weight of 587.41 g/mol . The compound belongs to the 4-(2,2-diphenylethyl)pyridine-N-oxide structural class and is characterized as a racemic mixture . L-826,141 demonstrates nanomolar to sub-nanomolar inhibitory potency against all four PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D) in enzymatic assays and exhibits oral bioavailability in preclinical species [1]. The compound was developed through structure-activity relationship (SAR) optimization aimed at improving pharmacokinetic parameters relative to earlier-generation PDE4 inhibitors [2].

Why Generic PDE4 Inhibitors Cannot Substitute for L-826,141 in Preclinical Research


PDE4 inhibitors exhibit substantial heterogeneity in isoform selectivity, tissue distribution, brain penetration, pharmacokinetic half-life, and functional cytokine modulation profiles. Generic substitution of L-826,141 with alternative PDE4 inhibitors such as rolipram, roflumilast, or earlier developmental candidates (e.g., L-791,943) introduces confounding variables that compromise experimental reproducibility and translational relevance [1]. L-826,141 was specifically engineered to address the protracted half-life and CNS penetration liabilities that limit the utility of predecessor compounds, while retaining potent catalytic inhibition across all PDE4 isoforms [2]. Furthermore, the compound's differential effect on Th1 versus Th2 cytokine production represents a functional selectivity profile not uniformly shared across the PDE4 inhibitor class [3]. These distinguishing characteristics directly impact dosing regimens, biomarker selection, and interpretation of in vivo efficacy data, making L-826,141 non-interchangeable with structurally or pharmacologically related analogs [4].

Quantitative Differentiation of L-826,141: Head-to-Head Comparisons with Key PDE4 Inhibitor Comparators


L-826,141 vs. L-791,943: 5-Fold Reduction in Rat Plasma Half-Life

L-826,141 was rationally designed via introduction of a soft metabolic site (3-methyl group on the pyridine-N-oxide) to address the excessively long half-life of its predecessor L-791,943 [1]. This structural modification yielded a substantially reduced half-life while preserving PDE4 inhibitory potency [2].

Pharmacokinetics Half-life optimization PDE4 inhibitor

L-826,141 vs. Rolipram: Peripheral Restriction with Preserved In Vivo Efficacy in EAE

L-826,141 was characterized as a non-brain penetrant PDE4 inhibitor, whereas rolipram readily crosses the blood-brain barrier [1]. In a chronic EAE model of multiple sclerosis, L-826,141 demonstrated superior efficacy at delaying disease onset and reducing severity after clinical signs emerged, while immunohistochemical detection of the neuronal activity marker Fos confirmed absence of CNS activation [2].

CNS penetration Peripheral restriction Experimental autoimmune encephalomyelitis

L-826,141 vs. Roflumilast: Whole Blood TNF-α Inhibition Potency in Human and Guinea Pig

In a direct comparative study using quantitative PCR to measure LPS-induced TNF-α mRNA levels in whole blood, L-826,141 exhibited approximately 13.5-fold lower potency than roflumilast in human blood and 10-fold lower potency in guinea pig blood [1]. This potency differential provides a benchmark for experimental design when selecting between these PDE4 inhibitors based on required target engagement levels [2].

TNF-α inhibition Whole blood assay qPCR

L-826,141 Functional Selectivity: Preferential Inhibition of Th1 over Th2 Cytokines

L-826,141 exhibits a distinct functional selectivity profile, potently inhibiting Th0- and Th1-mediated cytokine production (IL-2 and IFNγ) while sparing Th2-mediated cytokines (IL-4 and IL-13) [1]. In contrast, rolipram demonstrated similar inhibition of both Th1 and Th2 cytokine production in parallel assays [2]. This differential effect represents a qualitative, not merely quantitative, distinction between L-826,141 and other PDE4 inhibitors [3].

Th1/Th2 polarization Cytokine inhibition T helper cells

L-826,141 Catalytic PDE4 Inhibition: Sub-Nanomolar Potency Across All Four Isoforms

L-826,141 exhibits potent inhibition of the catalytic activity of all four PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D) with IC50 values ranging from 0.26 to 2.4 nM [1]. The compound shows a modest (approximately 3-fold) preference for PDE4B and PDE4D over PDE4A and PDE4C [2]. This broad isoform coverage distinguishes L-826,141 from PDE4 subtype-selective inhibitors that may miss therapeutically relevant isoforms [3].

PDE4 isoforms Enzymatic inhibition Catalytic activity

Optimal Research Applications for L-826,141 Based on Quantitative Differentiation Evidence


Peripherally Restricted PDE4 Inhibition for CNS-Sparing Anti-Inflammatory Studies

Researchers requiring PDE4 inhibition without confounding CNS effects should select L-826,141 over brain-penetrant alternatives such as rolipram. The compound's peripheral restriction has been confirmed via Fos immunohistochemistry in EAE models, demonstrating absence of CNS neuronal activation at efficacious doses [1]. This property makes L-826,141 particularly suitable for studies of peripheral inflammatory diseases where CNS-mediated adverse events (nausea, emesis, sedation) would otherwise limit dose escalation or confound behavioral endpoints [2].

Th1/Th2 Pathway Dissection in Autoimmune and Inflammatory Disease Models

Investigators studying the differential contribution of Th1 versus Th2 responses in autoimmune pathology should prioritize L-826,141 for its demonstrated preferential inhibition of Th1 cytokines (IFNγ, IL-2) while sparing Th2 cytokines (IL-4, IL-13) at concentrations up to 2.5 μM [3]. This functional selectivity provides a unique pharmacological tool to uncouple Th1-driven inflammation from Th2-mediated immunity, enabling mechanistic studies in models of multiple sclerosis, rheumatoid arthritis, and type 1 diabetes [4].

Chronic Dosing Studies Requiring Controlled Half-Life and Reduced Accumulation

For preclinical studies involving extended oral dosing regimens, L-826,141 offers a pharmacokinetic advantage over L-791,943 due to its significantly shorter half-life (10 hours vs. >48 hours in rats) [5]. This controlled half-life minimizes drug accumulation, facilitates steady-state pharmacokinetic modeling, and reduces the risk of toxicity associated with prolonged PDE4 inhibition. The compound's good oral absorption further supports its use in chronic efficacy and toxicology studies [6].

Whole Blood Ex Vivo Target Engagement Assays and PK/PD Modeling

L-826,141 is well-suited for ex vivo whole blood target engagement assays, with established IC50 values for LPS-induced TNF-α inhibition of 310 nM in human whole blood and 100 nM in guinea pig whole blood [7]. These validated assays enable direct correlation between plasma drug concentrations and pharmacodynamic effect, facilitating robust PK/PD modeling. The compound's defined whole blood potency, benchmarked against roflumilast, provides a reference standard for interpreting PDE4 inhibitor activity in translational studies [8].

Quote Request

Request a Quote for L-826,141

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.